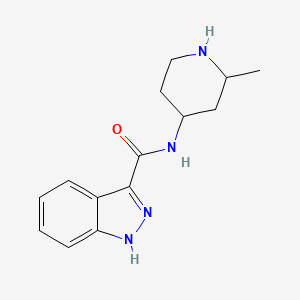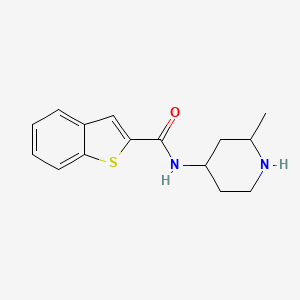![molecular formula C8H7Cl2N5S B6634294 3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCTA and is a member of the triazole family of compounds. DCTA has been shown to exhibit potent biological activity, making it a valuable tool in scientific research.
作用机制
The mechanism of action of DCTA is not fully understood, but it is believed to involve the inhibition of key cellular processes, such as DNA replication and protein synthesis. DCTA has been shown to bind to specific enzymes and proteins, leading to their inactivation and ultimately causing cell death.
Biochemical and Physiological Effects:
DCTA has been shown to exhibit a range of biochemical and physiological effects. In addition to its antifungal and anticancer properties, DCTA has also been investigated for its potential use as an antiviral agent. Studies have shown that DCTA exhibits antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus.
实验室实验的优点和局限性
One of the primary advantages of using DCTA in lab experiments is its potent biological activity. DCTA exhibits strong antifungal, anticancer, and antiviral properties, making it a valuable tool in scientific research. However, one limitation of using DCTA is its toxicity. DCTA has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on DCTA. One area of interest is the development of new antifungal agents based on the structure of DCTA. Researchers are also investigating the potential use of DCTA as an antiviral agent, particularly in the treatment of emerging viral diseases such as COVID-19. Additionally, researchers are exploring the use of DCTA as a tool for studying key cellular processes, such as DNA replication and protein synthesis.
合成方法
The synthesis of DCTA involves the reaction of 2,6-dichloro-3-formylpyridine with thiosemicarbazide, followed by treatment with sodium hydroxide. This reaction yields DCTA as a white crystalline solid with a high purity level.
科学研究应用
DCTA has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research for DCTA is its use as an antifungal agent. Studies have shown that DCTA exhibits potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus.
In addition to its antifungal properties, DCTA has also been investigated for its potential use as an anticancer agent. Studies have shown that DCTA exhibits cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer.
属性
IUPAC Name |
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N5S/c9-5-2-1-4(6(10)12-5)3-16-8-13-7(11)14-15-8/h1-2H,3H2,(H3,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXAZMSIQJUOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CSC2=NNC(=N2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline](/img/structure/B6634217.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6634225.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)

![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)
